molecular formula C8H10O2S B170203 Ethyl 5-methylthiophene-3-carboxylate CAS No. 19163-50-9

Ethyl 5-methylthiophene-3-carboxylate

Cat. No. B170203
CAS RN: 19163-50-9
M. Wt: 170.23 g/mol
InChI Key: KXMVJUWLVDFRKK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C8H11NO2S . It is a product of the Thermo Scientific Chemicals brand . This compound is also known as ethyl 2-amino-5-methyl-3-thiophenecarboxylate .


Synthesis Analysis

The synthesis of Ethyl 5-methylthiophene-3-carboxylate involves several steps. A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate has been devised. This process provides several advantages over the precedents, involving operational simplicity, avoidance of the use of strong bases such as n-butyllithium and application of noncryogenic conditions .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methylthiophene-3-carboxylate can be represented by the SMILES notation: CCOC(=O)C1=C(SC(=C1)C)N .


Chemical Reactions Analysis

Ethyl 5-methylthiophene-3-carboxylate can undergo various chemical reactions. For instance, chloroformamidine hydrochloride on cyclization with ethyl 2-amino-5-methylthiophene-3-carboxylate gave 2-amino-6-methylthieno [2,3-d]pyrimidin-4.


Physical And Chemical Properties Analysis

Ethyl 5-methylthiophene-3-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 185.24 g/mol .

Scientific Research Applications

Practical Preparation and Synthesis Applications

Practical Preparation of Ethyl 5-methylthiophene-3-carboxylate Ethyl 5-methylthiophene-3-carboxylate has been prepared efficiently and safely through a process that boasts operational simplicity and avoids the use of strong bases. This method has demonstrated the ability to produce the compound on a multikilogram scale, indicating its practicality for large-scale operations (Kogami & Watanabe, 2011).

Synthesis and Characterization The compound has been synthesized through reactions involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine. Its structure has been characterized through elementary analysis and MHz spectrometry. Interestingly, the compound exhibits novel fluorescence properties, suggesting potential applications in areas where such properties could be advantageous (Guo Pusheng, 2009).

Applications in Heterocyclic Chemistry and Dyeing

Synthesis of Thieno[3,4-d]pyrimidines Ethyl 5-methylthiophene-3-carboxylate has been involved in the synthesis of thieno[3,4-d]pyrimidines, a class of compounds that holds significance in medicinal chemistry for their various biological activities. This synthesis pathway involves a reaction with 1,3-dicarbonyl compounds, where the corresponding ketone is eliminated to yield the final product (Ryndina et al., 2002).

Dyeing Polyester Fibres The compound has also found utility in the dyeing industry, specifically for dyeing polyester fibers. It has been used to synthesize novel heterocyclic disperse dyes with the thiophene moiety. The dyes derived from this compound display very good wash, perspiration, sublimation, and rub fastness ratings on polyester fabric, although they exhibit poor photostability. This indicates the potential of ethyl 5-methylthiophene-3-carboxylate in the textile industry for producing dyes with desirable fastness properties (Iyun et al., 2015).

Medicinal and Material Science Applications

Antimicrobial Activity The compound has been a key intermediate in the synthesis of different fused and polyfunctional substituted thiophenes. These synthesized compounds have exhibited promising antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Abu‐Hashem et al., 2011).

Dyeing Performance and Metal Complexation Further exploring its applications in dyeing, ethyl 5-methylthiophene-3-carboxylate-based dyes have been assessed on polyester and nylon fabrics, demonstrating good to excellent fastness properties. Additionally, metal complexation of these dyes with copper, cobalt, and zinc metals has been carried out, broadening the spectrum of its applications in material science and textile engineering (Abolude et al., 2021).

Future Directions

Thiophene and its substituted derivatives, including Ethyl 5-methylthiophene-3-carboxylate, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMVJUWLVDFRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617741
Record name Ethyl 5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylthiophene-3-carboxylate

CAS RN

19163-50-9
Record name Ethyl 5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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